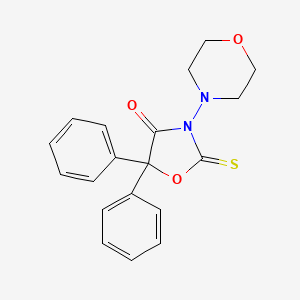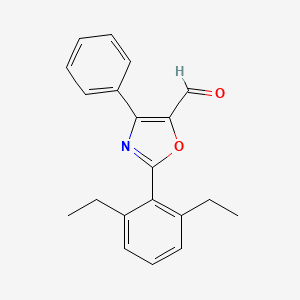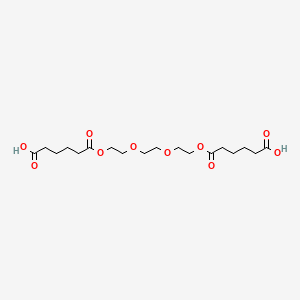![molecular formula C10H10N2OS B12883483 2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)
2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining a furan ring and a thiazolopyridine moiety, which contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine undergoes various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation. These reactions typically occur at the 5-position of the furan ring .
Common Reagents and Conditions
Nitration: Nitric acid in the presence of sulfuric acid.
Bromination: Bromine in the presence of a suitable solvent like acetic acid.
Hydroxymethylation: Formaldehyde in the presence of a base.
Formylation: Formic acid or formyl chloride.
Acylation: Acyl chlorides in the presence of a base.
Major Products
The major products of these reactions are typically substituted derivatives of the original compound, where the substituent is introduced at the 5-position of the furan ring.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological receptors, potentially leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine is unique due to its fused ring system, which combines a furan ring with a thiazolopyridine moiety. This structure imparts distinct chemical properties and reactivity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H10N2OS |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
2-(furan-2-yl)-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C10H10N2OS/c1-4-8-9(11-5-1)12-10(14-8)7-3-2-6-13-7/h2-3,6,11H,1,4-5H2 |
InChI-Schlüssel |
CVJKVVNVFVZZLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(NC1)N=C(S2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)


![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)

